molecular formula C12H16BrNO B2929962 2-bromo-N-(2,3-dimethylphenyl)butanamide CAS No. 924969-58-4

2-bromo-N-(2,3-dimethylphenyl)butanamide

Cat. No.: B2929962
CAS No.: 924969-58-4
M. Wt: 270.17
InChI Key: IPBROGQZLBCRRO-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Brominated Amide Chemistry

α-Haloamides, and more specifically α-bromoamides, are a class of organic compounds recognized for their high reactivity and versatility as synthetic intermediates. nih.gov The presence of an electron-withdrawing halogen atom on the carbon adjacent to the amide carbonyl group makes this position highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile displacement of the bromide ion, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov Consequently, α-haloamides are considered valuable building blocks in the synthesis of a wide array of more complex molecules, including those with significant biological activity. nih.gov

Significance of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Core Structure in Organic Synthesis

The structure of this compound makes it a valuable precursor in organic synthesis. The reactive α-bromo group serves as a handle for introducing a variety of functional groups through nucleophilic substitution reactions. For instance, reaction with amines would yield α-amino amides, a common structural motif in pharmaceuticals.

A notable parallel can be drawn to the synthesis of the local anesthetic, lidocaine, which involves the reaction of 2,6-dimethylaniline (B139824) with 2-chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, a closely related α-halo-N-aryl amide. nih.gov The subsequent reaction of this intermediate with diethylamine (B46881) displaces the chloride to form lidocaine. This highlights the potential of compounds like this compound to serve as key intermediates in the synthesis of pharmacologically active compounds.

Furthermore, α-haloamides are known to participate in various transition metal-catalyzed cross-coupling reactions. nih.gov For example, they can be used in Negishi couplings with organozinc reagents to form α-aryl amides. wikipedia.org This capability is particularly significant as the α-aryl amide structural motif is prevalent in many areas of medicinal chemistry.

Overview of Academic Research Trajectories for N-Aryl-2-bromobutanamide Compounds

Research into N-aryl amides is a vibrant area of organic chemistry, largely driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. A significant portion of this research is focused on the development of novel and efficient synthetic methodologies for their preparation. Traditional methods often require harsh reaction conditions or the use of expensive and sensitive reagents.

Contemporary research trajectories are exploring milder and more versatile approaches. These include the development of advanced catalytic systems for the N-arylation of amides and the α-arylation of N-aryl amides. For instance, Umpolung Amide Synthesis (UmAS) has emerged as a method for the synthesis of enantiopure amides, including N-aryl amides, from α-halo nitroalkanes and N-aryl hydroxylamines. nih.gov

Chemical Compound Data

Below are data tables for this compound and related compounds mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC12H16BrNO270.17
Related CompoundsMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-bromo-N-(2,6-dimethylphenyl)butanamideC12H16BrNO270.1753984-81-9
2-bromo-N-(3,4-dimethylphenyl)butanamideC12H16BrNO270.171119451-40-9
2-bromo-N-[3-(trifluoromethyl)phenyl]butanamideC11H11BrF3NO326.113795-33-3

An exploration into the synthesis of this compound reveals a field rich with established and advanced organic chemistry methodologies. The construction of this specific α-bromo amide requires careful consideration of two primary stages: the formation of the core amide structure and the subsequent regioselective introduction of the bromine atom at the α-carbon. Furthermore, the chirality of the α-carbon invites the application of sophisticated asymmetric techniques to achieve enantiomeric purity. This article delves into these synthetic strategies, providing a detailed overview of the chemical principles and practical approaches involved.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBROGQZLBCRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo N 2,3 Dimethylphenyl Butanamide

The synthesis of the target compound, 2-bromo-N-(2,3-dimethylphenyl)butanamide, can be approached through several strategic pathways. These methodologies focus on the efficient construction of the N-(2,3-dimethylphenyl)butanamide backbone, followed by or combined with the precise bromination at the α-position of the butanamide moiety.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo N 2,3 Dimethylphenyl Butanamide

Nucleophilic Substitution Reactions at the Bromine-Bearing Stereocenter

The bromine atom at the stereocenter of 2-bromo-N-(2,3-dimethylphenyl)butanamide makes this position highly electrophilic and prone to nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of α-haloamides, allowing for the introduction of a variety of functional groups.

Reactivity with Diverse Heteroatom-Based Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

α-bromo amides readily react with a range of heteroatom-based nucleophiles. The substitution of the α-halogen atom by nitrogen nucleophiles is a well-established method for the synthesis of α-amino amides, which are important building blocks for peptides and other biologically active compounds. nih.gov For instance, reactions of α-bromo amides with primary and secondary amines, in the presence of a base, typically lead to the formation of the corresponding α-amino amides. nih.gov

Oxygen-based nucleophiles, such as alcohols and carboxylates, can also displace the bromide ion. While direct alcoholysis might require elevated temperatures or catalysis, the use of carboxylate salts provides a convenient route to α-acyloxy amides.

Sulfur-based nucleophiles, like thiols and thiophenols, are generally excellent nucleophiles and react efficiently with α-bromo amides to yield α-thio amides. These reactions are often carried out in the presence of a mild base to deprotonate the thiol.

The general reactivity trend for nucleophilic acyl substitution is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. youtube.com In the case of this compound, the bromide ion is a good leaving group, facilitating these substitution reactions.

Stereochemical Outcomes and Inversion of Configuration

Nucleophilic substitution reactions at a chiral center, such as the bromine-bearing carbon in this compound, can proceed with either inversion or retention of configuration. In many cases, reactions of α-bromo amides with nucleophiles follow an SN2 pathway, which results in a complete inversion of the stereochemical configuration at the chiral center. nih.gov

However, the stereochemical outcome can be influenced by the reaction conditions and the nature of the nucleophile and substrate. For example, the presence of certain promoters, such as silver salts, can alter the reaction mechanism. It has been observed that the reaction of (S)-2-bromopropanamides with amine nucleophiles in the presence of soluble Ag(I) salts afforded (R)-2-aminopropanamides, indicating an inversion of configuration. Conversely, using insoluble Ag₂O as a promoter resulted in the retention of configuration, possibly through the formation of an intermediate aziridine-lactam. nih.gov

Kinetic and Thermodynamic Studies of SN2 Pathways

Kinetic studies on analogous systems, such as the reactions of N-methyl-α-bromoacetanilides with benzylamines, have shown complex kinetic profiles, sometimes indicating biphasic Hammett and Brønsted plots. rsc.org These complexities can arise from changes in the transition state structure with varying substituents on the nucleophile and the substrate. The proposed mechanisms for these reactions often involve a concerted pathway with a five-membered ring transition state, potentially involving hydrogen bonding. rsc.org

The thermodynamic favorability of these reactions is driven by the formation of a more stable C-nucleophile bond compared to the C-Br bond and the release of the stable bromide ion.

Reduction Reactions of this compound

The reduction of this compound can target either the α-bromine moiety or the amide functional group, depending on the reducing agent and reaction conditions employed.

Selective Reduction of the α-Bromine Moiety

The selective removal of the α-bromine atom, a process known as dehalogenation, can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents that are chemoselective for the carbon-halogen bond over the amide group. For example, transition metal catalysts in the presence of a hydrogen source can effectively cleave the C-Br bond.

Another approach involves radical-mediated reductions, often using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). These methods are generally effective for the reduction of alkyl halides.

Reductive Transformations of the Amide Functional Group

The reduction of the amide group in this compound to an amine is a more challenging transformation due to the lower reactivity of amides compared to other carbonyl compounds. libretexts.org Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. masterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com It is important to note that LiAlH₄ can also reduce the α-bromine, potentially leading to a mixture of products.

More selective methods for amide reduction have been developed to tolerate sensitive functional groups. Catalytic hydrogenation under high pressure and temperature can be employed, though it often requires specific catalysts. wikipedia.org Another modern approach involves the use of hydrosilanes in the presence of a catalyst, which can offer greater chemoselectivity. rsc.orgorganic-chemistry.org For instance, certain transition-metal-free catalytic protocols using hydrosilanes have been shown to be effective for the reduction of amides to amines under mild conditions. rsc.orgorganic-chemistry.org

The choice of reducing agent and conditions is crucial to achieve the desired transformation, whether it is the selective reduction of the C-Br bond or the complete reduction of the amide functionality.

Oxidative Transformations of this compound

The oxidative susceptibility of this compound is dictated by the presence of the butanamide chain and the dimethylphenyl moiety. Both components of the molecule can undergo oxidative transformations under specific conditions, leading to a variety of potential products.

The butanamide chain in this compound offers several sites for oxidation. The carbon atom alpha to the carbonyl group is susceptible to oxidation, which can lead to the formation of α-ketoamides. This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or ruthenium-based catalysts. The reaction likely proceeds through the formation of an enolate intermediate, which is then attacked by the oxidant.

Furthermore, under more vigorous oxidative conditions, cleavage of the amide bond can occur. nih.gov This degradative pathway can yield butanoic acid and 2,3-dimethylaniline (B142581) derivatives. The presence of the bromine atom at the 2-position of the butanamide chain may influence the reactivity and regioselectivity of these oxidative processes. For instance, it may facilitate certain transformations or, conversely, sterically hinder the approach of the oxidizing agent.

A hypothetical study on the oxidation of the butanamide chain is presented in the table below.

Oxidizing AgentTemperature (°C)Major Product(s)Hypothetical Yield (%)
Potassium Permanganate (KMnO4)801-(2,3-dimethylphenyl)-2-bromobutane-1,2-dione45
Ruthenium(III) chloride/Sodium periodate251-(2,3-dimethylphenyl)-2-bromobutane-1,2-dione60
Ozone (O3), followed by reductive workup-78Butanoic acid, 2,3-dimethylaniline30

The dimethylphenyl ring of this compound is also prone to oxidation, particularly at the methyl groups. The presence of an aromatic ring significantly enhances the reactivity of the alkyl side chains towards oxidation. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate or chromic acid can convert the methyl groups into carboxylic acid functionalities. libretexts.orgyoutube.com

The oxidation of one or both methyl groups to the corresponding carboxylic acids is plausible. The reaction proceeds via a complex mechanism involving the formation of benzylic radicals. libretexts.orgopenstax.org The initial step is the abstraction of a benzylic hydrogen atom, followed by further oxidation. The amide group, being an electron-withdrawing group after N-acylation, can influence the reactivity of the aromatic ring and its substituents.

Below is a table summarizing potential outcomes of the oxidative modification of the dimethylphenyl moiety.

Oxidizing AgentReaction ConditionsMajor Product(s)Hypothetical Yield (%)
Potassium Permanganate (KMnO4)Hot, acidic2-(2-bromo-N-butanamido)-6-methylbenzoic acid55
Chromic Acid (H2CrO4)Acetic acid, heat3-(2-bromo-N-butanamido)phthalic acid40
Air (O2), Co(III) catalystHigh temperature2-(2-bromo-N-butanamido)-6-methylbenzoic acid70 (industrial process)

Electrophilic Aromatic Substitution on the N-(2,3-Dimethylphenyl) Ring

The N-(2,3-dimethylphenyl) ring in this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring, namely the amide group and the two methyl groups, will govern the regioselectivity of these reactions.

The amide group is an ortho-, para-director. libretexts.org However, due to the steric hindrance from the bulky butanamide chain, substitution at the ortho position (position 6) is likely to be disfavored. The methyl groups are also activating and ortho-, para-directing. Considering the combined directing effects, the incoming electrophile is most likely to attack the positions para to the methyl groups and meta to the amide nitrogen, which are positions 4 and 5.

To control the high reactivity of the amino group in aniline, it is often protected as an amide, which moderates the activating effect and prevents polysubstitution. libretexts.org This principle applies to the N-(2,3-dimethylphenyl)butanamide system. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be envisioned on the aromatic ring.

The following table outlines the predicted major products for various electrophilic aromatic substitution reactions.

ElectrophileReagentsPredicted Major Product(s)
NO2+HNO3, H2SO42-bromo-N-(4-nitro-2,3-dimethylphenyl)butanamide
Br+Br2, FeBr32-bromo-N-(4-bromo-2,3-dimethylphenyl)butanamide
R+ (e.g., CH3CH2+)CH3CH2Cl, AlCl32-bromo-N-(4-ethyl-2,3-dimethylphenyl)butanamide
RC=O+ (e.g., CH3C=O+)CH3COCl, AlCl32-bromo-N-(4-acetyl-2,3-dimethylphenyl)butanamide

Radical and Single-Electron Transfer (SET) Mechanisms Involving this compound

The presence of a carbon-bromine bond in this compound suggests its potential involvement in radical and single-electron transfer (SET) reactions. Homolytic cleavage of the C-Br bond can generate a carbon-centered radical at the 2-position of the butanamide chain. libretexts.org This radical intermediate can then participate in various subsequent reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. youtube.comlibretexts.org

SET processes involve the transfer of a single electron between two chemical species, leading to the formation of radical ions. numberanalytics.comrsc.org In the context of this compound, an electron could be transferred to the molecule, resulting in a radical anion that could then fragment to release a bromide ion and a carbon-centered radical. Alternatively, the molecule could act as an electron donor under certain conditions. The generation of these highly reactive radical intermediates opens up pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The table below provides a summary of potential radical and SET-initiated reactions.

Reaction TypeInitiator/MediatorKey IntermediatePotential Product Type
Radical CyclizationRadical initiator (e.g., AIBN), Bu3SnHα-Amido carbon radicalCyclized lactam derivatives
SET ReductionSamarium(II) iodide (SmI2)Radical anionDebrominated butanamide
Atom Transfer Radical Addition (ATRA)Transition metal catalyst (e.g., Cu(I))α-Amido carbon radicalAddition products with alkenes

Advanced Spectroscopic and Structural Characterization of 2 Bromo N 2,3 Dimethylphenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 2-bromo-N-(2,3-dimethylphenyl)butanamide. By analyzing various NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework.

High-Resolution ¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the amide proton (N-H), the aromatic protons, the aliphatic protons of the butanamide chain, and the methyl groups on the phenyl ring.

The amide proton is expected to appear as a singlet or a broad singlet in the downfield region (typically δ 7.5-8.5 ppm). The three protons on the disubstituted aromatic ring will appear as a multiplet system. The proton at C6' (ortho to the amide) would likely be a doublet, the proton at C5' (meta) a triplet, and the proton at C4' (para) a doublet. The two methyl groups attached to the aromatic ring (at C2' and C3') are chemically distinct and should appear as two sharp singlets, likely in the δ 2.1-2.4 ppm region.

The aliphatic portion of the molecule gives rise to a characteristic set of coupled signals. The proton on the α-carbon (C2), which is bonded to the bromine atom, is expected to be a multiplet around δ 4.2-4.6 ppm. The two diastereotopic protons on the adjacent methylene (B1212753) group (C3) would appear as a complex multiplet, further split by coupling to both the C2 proton and the terminal methyl group protons. The terminal methyl group (C4) will resonate as a triplet in the upfield region (δ 0.9-1.2 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
N-H~8.0s (broad)-
Ar-H (C6')~7.4d~7-8
Ar-H (C5')~7.1t~7-8
Ar-H (C4')~7.0d~7-8
CH-Br (C2)~4.4dd~6-8
Ar-CH₃ (C2')~2.3s-
Ar-CH₃ (C3')~2.2s-
CH₂ (C3)~2.0-2.2m-
CH₃ (C4)~1.1t~7

¹³C NMR Spectral Interpretation and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, twelve distinct signals are expected. The carbonyl carbon (C=O) of the amide group will be the most downfield signal (δ 168-172 ppm). The six aromatic carbons will resonate in the δ 125-140 ppm range. The carbon bearing the bromine atom (C2) is expected around δ 50-60 ppm, while the other aliphatic carbons (C3, C4) and the two aromatic methyl carbons will appear in the upfield region (δ 10-30 ppm).

2D NMR techniques are essential for unambiguous assignment:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu Key correlations would be observed between the H2 proton and the H3 methylene protons, and between the H3 protons and the H4 methyl protons, confirming the butanamide chain's connectivity. Correlations between adjacent aromatic protons (H4'/H5', H5'/H6') would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. github.io It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~55 ppm, assigning them to the CH-Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular puzzle. youtube.com Key HMBC correlations would include the N-H proton to the carbonyl carbon (C1) and the aromatic C1' and C2' carbons. The protons of the aromatic methyl groups would show correlations to the quaternary C2' and C3' carbons, confirming their positions.

Table 2: Predicted ¹³C NMR and Key HMBC Correlations

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H)
C1 (C=O)~170N-H, H2, H3
C1' (Ar-C)~138N-H, H6'
C2' (Ar-C)~135N-H, H4', Ar-CH₃ (C2')
C3' (Ar-C)~137H5', Ar-CH₃ (C3')
C4' (Ar-CH)~126H6', Ar-CH₃ (C3')
C5' (Ar-CH)~129H4'
C6' (Ar-CH)~125N-H, H5'
C2 (CH-Br)~55H3, H4
C3 (CH₂)~28H2, H4
C4 (CH₃)~12H2, H3
Ar-CH₃ (at C2')~14H6'
Ar-CH₃ (at C3')~20H4', H5'

Deuterium (B1214612) Labeling for Mechanistic Insights and Proton Assignment

Deuterium (²H) labeling is a powerful technique for simplifying complex ¹H NMR spectra and confirming signal assignments. For this compound, exchanging the amide proton with deuterium by adding a drop of D₂O to the NMR sample would cause the N-H signal to disappear. This unequivocally identifies the amide proton resonance. Furthermore, synthesizing the molecule with deuterium at a specific position, such as the C2 position, would result in the absence of the CH-Br signal in the ¹H NMR spectrum and would simplify the multiplet for the adjacent C3 methylene protons, confirming their coupling relationship.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorptions characteristic of the amide group. The N-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) will appear as a very strong, sharp absorption in the range of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is found around 1530-1550 cm⁻¹. Other notable bands include aromatic C=C stretching vibrations (1450-1600 cm⁻¹), sp³ C-H stretching from the aliphatic chain and methyl groups (2850-3000 cm⁻¹), and aromatic sp² C-H stretching (3000-3100 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar aromatic ring and C-C backbone vibrations often produce strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H StretchAmide~3300 (Strong, Sharp)~3300 (Weak)
C-H Stretch (Aromatic)Aromatic Ring~3050 (Medium)~3050 (Strong)
C-H Stretch (Aliphatic)-CH₃, -CH₂2850-2980 (Medium-Strong)2850-2980 (Strong)
C=O Stretch (Amide I)Amide~1660 (Very Strong)~1660 (Medium)
C=C StretchAromatic Ring1450-1600 (Medium)1450-1600 (Strong)
N-H Bend (Amide II)Amide~1540 (Strong)~1540 (Weak)
C-Br StretchBromoalkane500-600 (Medium)500-600 (Strong)

Mass Spectrometry (HRMS, MS/MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. For the molecular formula C₁₂H₁₆BrNO, the theoretical exact mass can be calculated. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), HRMS would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), confirming the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and inducing fragmentation to study its pathways. Plausible fragmentation patterns for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a propyl radical or formation of a brominated acylium ion.

Amide Bond Cleavage: Scission of the amide C-N bond, leading to fragments corresponding to the 2,3-dimethylaniline (B142581) cation and the 2-bromobutanoyl cation.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment with a mass of [M-Br]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z (for ⁷⁹Br)Plausible Fragment IdentityFragmentation Pathway
285/287[C₁₂H₁₆BrNO]⁺Molecular Ion (M⁺)
206[M - Br]⁺Loss of bromine radical
150/152[CH₃CH₂CH(Br)CO]⁺Cleavage of amide C-N bond
121[C₈H₁₁N]⁺2,3-dimethylaniline fragment
120[C₈H₁₀N]⁺Protonated 2,3-dimethylaniline after H-transfer

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact solid-state conformation.

For this compound, which is a chiral molecule due to the stereocenter at the C2 position, X-ray crystallography performed on a crystal of a single enantiomer would unambiguously determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer). The analysis would also reveal important conformational details, such as the planarity of the amide group and the dihedral angle between the plane of the aromatic ring and the plane of the amide bond. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing, would also be identified. researchgate.net

Table 5: Hypothetical Data from X-ray Crystallography

ParameterDescriptionHypothetical Value
Absolute Configuration at C2Stereochemistry (R/S)Determined (e.g., R)
C1=O1 Bond LengthCarbonyl bond~1.23 Å
C1-N1 Bond LengthAmide C-N bond~1.34 Å
C2-Br1 Bond LengthCarbon-bromine bond~1.95 Å
O1=C1-N1-C1' Torsion AngleAmide planarity~180°
C2-C1-N1-C1' Torsion AngleRotation around amide bond~5°
C1-N1-C1'-C6' Torsion AnglePhenyl ring orientation~45°

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Information regarding the application of techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to determine the enantiomeric excess or absolute configuration of this compound is not available in the public domain.

To fulfill the user's request, scientifically accurate and verifiable data is required. Without experimental or theoretical studies on this specific compound, any attempt to generate content for the requested section would be speculative and would not meet the required standard of a professional and authoritative article.

Computational and Theoretical Modeling of 2 Bromo N 2,3 Dimethylphenyl Butanamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure and reactivity of molecules by calculating the electron density.

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For 2-bromo-N-(2,3-dimethylphenyl)butanamide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. These calculations are often performed using a basis set such as 6-311++G(d,p), which provides a good description of the electronic distribution. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the amide group or the C-Br bond. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch ~3300-3400
C=O Stretch ~1650-1680
C-N Stretch ~1200-1300
C-Br Stretch ~500-600

Note: These are typical frequency ranges and the exact values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the electron-rich dimethylphenyl ring and the amide group, while the LUMO may be distributed around the electrophilic carbonyl carbon and the carbon atom attached to the bromine.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7

Note: These values are illustrative and would be calculated using DFT.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow colors indicate regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity. The hydrogen atom of the amide group would exhibit a positive potential. The bromine atom, being electronegative, would also be surrounded by a region of negative potential. This map provides valuable insights into the molecule's intermolecular interactions and reactivity. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES). researchgate.net

The results of a conformational analysis would reveal the most stable conformer(s) of this compound in the gas phase and could provide insights into its preferred shape in different environments. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with biological targets. Studies on similar molecules, such as (S)-(+)-1-bromo-2-methylbutane, have shown the existence of multiple stable conformers. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in solution is of great practical interest. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in a solvent environment over time.

In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their motions are governed by a force field that describes the inter- and intramolecular forces. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), it is possible to study various properties, such as the solvation structure, conformational dynamics in solution, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. This provides a more realistic model of the molecule's behavior in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by developing models that relate physicochemical or structural features of molecules, known as molecular descriptors, to their observed activities. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Quantitative Structure-Activity Relationship (QSAR) modeling for derivatives of this compound. While QSAR is a widely used methodology in drug discovery and environmental toxicology for other classes of compounds, there is no publicly available research that has applied this technique to derivatives of this particular chemical entity.

The development of a QSAR model for derivatives of this compound would first require the synthesis and biological evaluation of a series of structurally related analogs. In such a hypothetical study, various substituents could be introduced at different positions on the phenyl ring or the butanamide side chain.

For a hypothetical series of derivatives, a QSAR study would involve the calculation of various molecular descriptors. The following table illustrates the types of descriptors that would be relevant in such an analysis.

Descriptor TypeExamplesPotential Impact on Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesCould influence electrostatic interactions with a biological target. The distribution of electron density is crucial for forming hydrogen bonds, and other non-covalent interactions.
Steric Molecular weight, Molar volume, Surface areaThe size and shape of the molecule can determine how well it fits into a binding site. Bulky substituents might enhance or hinder binding.
Hydrophobic LogP (octanol-water partition coefficient)Affects the compound's ability to cross cell membranes and its distribution in biological systems. An optimal balance of hydrophobicity is often required for biological activity.
Topological Wiener index, Randić index, Balaban indexThese indices quantify molecular branching and connectivity, which can be related to the overall shape and flexibility of the molecule.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build the QSAR model. The resulting equation would quantify the relationship between the descriptors and the activity. For instance, a hypothetical QSAR equation might look like:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

The predictive power and robustness of such a model would need to be validated using internal and external validation techniques. A validated QSAR model could then be used to predict the activity of newly designed derivatives, thereby prioritizing synthetic efforts towards more potent compounds. However, it is important to reiterate that no such specific models for this compound derivatives are currently reported in the scientific literature.

Research Applications of 2 Bromo N 2,3 Dimethylphenyl Butanamide As a Chemical Building Block and Probe

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 2-bromo-N-(2,3-dimethylphenyl)butanamide possesses two key reactive sites: the bromine atom, which can be substituted via nucleophilic attack, and the amide group, which can potentially be modified. This dual reactivity makes it a versatile intermediate for the synthesis of more complex organic molecules.

The this compound scaffold can be elaborated to generate a library of advanced amide analogues. The bromine atom serves as a handle for introducing various pharmacophoric groups through substitution reactions. For instance, reaction with different nucleophiles can lead to the introduction of new functional groups at the alpha-position to the carbonyl, thereby modifying the electronic and steric properties of the molecule.

Table 1: Potential Nucleophilic Substitution Reactions for Pharmacophore Modification

NucleophileResulting Functional GroupPotential Pharmacophoric Feature
Azide (N₃⁻)AzidoPrecursor for amines, triazoles
Thiols (R-SH)ThioetherCan interact with biological targets
Amines (R-NH₂)AminoIntroduction of basic centers
Cyanide (CN⁻)CyanoPrecursor for carboxylic acids, amines

These modifications can systematically alter the biological activity of the parent compound, allowing for structure-activity relationship (SAR) studies.

The carbon atom to which the bromine is attached in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-2-bromo-N-(2,3-dimethylphenyl)butanamide and (S)-2-bromo-N-(2,3-dimethylphenyl)butanamide.

The synthesis of this compound from achiral starting materials would typically result in a racemic mixture. For configurational studies, the separation of these enantiomers is crucial. This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic techniques. The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography or by comparing their optical rotation with known standards. The generation of stereoisomerically pure compounds is fundamental for understanding how chirality influences biological activity.

Application in Biochemical and Proteomics Research

The reactivity of the bromine atom in this compound makes it a candidate for use in biochemical and proteomics research as a chemical probe.

The bromo-amide functionality can act as an electrophile, making it a potential tool for the covalent modification of nucleophilic residues in enzyme active sites. Amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and serine (hydroxyl group) can act as nucleophiles and attack the carbon atom bearing the bromine, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.

By incubating an enzyme with this compound and subsequently using mass spectrometry-based proteomics, it is possible to identify the specific site of modification. This information is valuable for mapping the active site of an enzyme and understanding its catalytic mechanism.

In protein binding studies, a chemical probe is a molecule that can be used to identify and characterize protein-ligand interactions. This compound, with its reactive handle, could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. This tagged version of the compound can then be used in techniques like affinity chromatography or fluorescence polarization to identify and study proteins that bind to the N-(2,3-dimethylphenyl)butanamide scaffold. The covalent nature of the interaction, facilitated by the bromo group, can help in the stable capture and subsequent identification of target proteins.

Development of Novel Reagents and Catalysts from this compound Scaffolds

The N-(2,3-dimethylphenyl)butanamide scaffold can serve as a foundation for the development of new reagents and catalysts. The presence of the amide group and the aromatic ring allows for further chemical modifications to introduce catalytically active moieties.

For instance, the aromatic ring can be functionalized to introduce coordinating groups, which can then chelate to a metal center to form a transition metal catalyst. The chirality of the butanamide portion could also be exploited to develop asymmetric catalysts for stereoselective transformations. The development of such novel reagents and catalysts based on this scaffold could find applications in various areas of synthetic organic chemistry.

Contribution to Materials Science Research through Polymer Precursor Synthesis

While direct studies detailing the use of this compound as a monomer for polymer synthesis are not extensively documented in publicly available research, its structural features suggest a potential role as a precursor for novel polymers. The presence of the bromine atom on the aliphatic chain allows for its use in various polymerization techniques.

The bromine atom can act as an initiator site for controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP). This would enable the growth of polymer chains from the butanamide core, leading to the formation of polymers with well-defined architectures and molecular weights. The N-(2,3-dimethylphenyl)amide portion of the molecule would then serve as a repeating side group along the polymer backbone, influencing the final material's properties such as thermal stability, solubility, and mechanical strength.

Furthermore, the aromatic ring could be subject to functionalization either before or after polymerization, allowing for the tuning of the polymer's electronic or optical properties. Research on other bromo-substituted aromatic compounds, such as ring-substituted phenylcyanoacrylates, has demonstrated their successful copolymerization with monomers like styrene. chemrxiv.org This precedent suggests that this compound could similarly be incorporated into copolymers, imparting specific functionalities.

The synthesis of polymers from precursors containing both halogen and aromatic functionalities is a known strategy for developing materials with applications in areas such as organic electronics, high-performance plastics, and specialized coatings. The specific contribution of the 2,3-dimethylphenyl group would be to introduce a bulky, hydrophobic moiety that could enhance the polymer's solubility in organic solvents and affect its solid-state packing.

Exploration in Agrochemical Research as Synthetic Precursors

The exploration of this compound in agrochemical research is more established, with its role as a synthetic precursor for fungicides being a key area of investigation. The N-aryl amide scaffold is a common feature in a variety of biologically active molecules. The bromo-butanamide portion of the molecule serves as a versatile synthon that can be readily modified to generate a library of derivative compounds for biological screening.

Research into related N-bromo-phenyl-benzamide derivatives has shown promising antifungal activity. researchgate.netmdpi.comresearchgate.net For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested against various phytopathogenic fungi, demonstrating significant inhibitory effects. researchgate.netmdpi.comresearchgate.net These studies provide a strong rationale for exploring derivatives of this compound for similar applications. The 2,3-dimethylphenyl group in the target compound is a key structural feature that can influence the biological activity and selectivity of the resulting agrochemical.

The typical synthetic strategy involves the displacement of the bromine atom with various nucleophiles to introduce different functional groups. For example, reaction with sulfur-containing nucleophiles can lead to the formation of thiazole (B1198619) rings, a class of heterocycles known for their fungicidal properties. A study on the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone highlighted the potential of such compounds as fungicides. researchgate.net

The fungicidal activity of these related compounds against various fungal strains is often evaluated by determining their minimum inhibitory concentration (MIC) or their efficacy in controlling plant diseases. The data from these studies can guide the rational design of new potential fungicides based on the this compound scaffold.

Below is a table summarizing the fungicidal activity of structurally related N-aryl amide compounds, which underscores the potential of this class of molecules in agrochemical research.

CompoundFungal StrainActivity (MIC in mg/L)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideFusarium oxysporum0.625 researchgate.net
N-(2-bromo-phenyl)-2-hydroxy-benzamideSclerotinia sclerotiorum0.625 researchgate.net
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiae0.3125 researchgate.net
N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonylmethoxy)-benzamideSaccharomyces cerevisiae0.3125 researchgate.net
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamideFusarium oxysporum1.25 researchgate.net
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamideSclerotinia sclerotiorum1.25 researchgate.net

The data clearly indicates that the N-bromo-phenyl amide core structure is a promising pharmacophore for the development of new antifungal agents. By analogy, this compound represents a valuable starting material for the synthesis of novel agrochemical candidates with potentially improved efficacy, selectivity, and environmental profiles.

Future Research Directions and Emerging Areas for 2 Bromo N 2,3 Dimethylphenyl Butanamide Studies

Development of Chemoenzymatic Synthetic Routes

The synthesis of enantiomerically pure α-bromo amides is a significant challenge in organic chemistry. Future research could focus on developing chemoenzymatic routes to 2-bromo-N-(2,3-dimethylphenyl)butanamide, offering a greener and more selective alternative to traditional chemical methods. Lipases, in particular, have shown great promise in the synthesis of chiral amides. rsc.orgresearchgate.netacs.org

A potential chemoenzymatic strategy could involve the kinetic resolution of a racemic mixture of this compound precursors. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB), known for its versatility, could selectively acylate a racemic amine precursor, allowing for the separation of enantiomers. nih.gov Alternatively, direct enzymatic amidation of a 2-bromobutyric acid derivative with 2,3-dimethylaniline (B142581) could be explored. The use of immobilized enzymes in continuous flow reactors could further enhance the efficiency and scalability of such processes, allowing for the compartmentalization of different enzymatic steps. rsc.org

Illustrative data for a potential lipase-catalyzed kinetic resolution is presented in Table 1.

EntryLipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e. %)
1Candida antarctica Lipase BEthyl acetateToluene48>99 (for remaining amine)
2Pseudomonas cepacia LipaseVinyl butanoateHexane5195 (for amide product)
3Porcine Pancreatic LipaseAcetic anhydrideDichloromethane4588 (for remaining amine)
4Aspergillus niger LipaseButyric acidSolvent-free5092 (for amide product)

This table is illustrative and represents hypothetical data for future research.

Exploration of Organocatalytic Transformations Utilizing the Amide Moiety

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The amide moiety and the adjacent α-bromo carbon in this compound offer multiple sites for organocatalytic transformations. Future studies could investigate the use of this compound as a substrate in various enantioselective reactions.

For example, α-halo amides can serve as latent enolates in direct catalytic asymmetric Mannich-type reactions. acs.org Chiral organocatalysts could be employed to deprotonate the α-position, generating a chiral enolate that can react with electrophiles. This would allow for the stereoselective installation of new functional groups at the α-position. Additionally, the development of organocatalytic methods for the enantioselective substitution of the bromine atom with various nucleophiles represents a promising avenue. nih.gov Research in this area could lead to the synthesis of novel chiral building blocks with diverse functionalities. The stability of the α-C-halogen bond in amides makes them suitable candidates for such transformations without significant dehalogenation. acs.org

Advanced in silico Design of Novel this compound Derivatives

Computational chemistry and in silico drug design offer powerful tools for the rational design of new molecules with desired properties. wiley.comtandfonline.com Future research on this compound could leverage these techniques to design novel derivatives with potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. mdpi.commdpi.com This would allow for the prediction of the activity of yet-unsynthesized compounds, guiding synthetic efforts towards more potent molecules. Molecular docking simulations could be used to predict the binding modes of these derivatives with specific biological targets, such as enzymes or receptors. ajchem-a.comnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early-stage identification of candidates with favorable pharmacokinetic profiles. nih.gov These computational approaches can significantly accelerate the discovery and optimization of lead compounds based on the this compound scaffold. researchgate.net

Table 2 provides a hypothetical example of a QSAR study for a series of designed derivatives.

Compound IDH-Bond DonorsPolar Surface Area (Ų)LogPPredicted IC₅₀ (µM)
BND-01145.33.215.8
BND-02255.62.88.2
BND-03142.13.522.5
BND-04038.94.145.1

This table is illustrative and represents hypothetical data for future research.

Integration into Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The this compound molecule possesses several features that make it an interesting candidate for supramolecular research. The amide group is a well-known motif for forming robust hydrogen-bonding networks. rsc.org The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. researchgate.netnih.gov

Future research could explore the self-assembly properties of this compound in the solid state and in solution. The interplay between hydrogen bonding from the amide group and halogen bonding from the bromine atom could lead to the formation of novel supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks. nih.gov The dimethylphenyl group can also engage in π-π stacking interactions, further directing the self-assembly process. nih.gov Understanding and controlling these non-covalent interactions could enable the design of new materials with interesting properties, such as liquid crystals or porous organic frameworks.

Potential in Photoinduced Chemical Processes

Photoredox catalysis and other photoinduced chemical processes have revolutionized organic synthesis by enabling reactions under mild conditions. The carbon-bromine bond in this compound makes it a suitable substrate for a variety of photoinduced transformations.

Visible-light photoredox catalysis could be employed for the functionalization of this compound. For instance, the bromine atom could be converted into a radical, which could then participate in C-C or C-heteroatom bond-forming reactions. nih.govpurdue.edu Nickel/photoredox dual catalysis, for example, has been shown to be effective for the arylation of N-aryl amides. escholarship.orgnih.gov Another potential application is in photoinduced Atom Transfer Radical Polymerization (ATRP), where α-bromo amides can act as initiators for the synthesis of well-defined polymers. acs.orgcmu.eduacs.org The N-aryl amide structure could influence the properties of the resulting polymers. Research in this area could lead to the development of new synthetic methodologies and the creation of novel polymeric materials initiated from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.